2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
Overview
Description
The compound “2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with various functional groups attached, including an amino group (NH2), a bromophenyl group (a six-membered carbon ring with a bromine atom attached), and three carbonitrile groups (CN) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 2-Amino-4-bromophenol, have been used as reactants in various chemical reactions, including the Suzuki-Miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles .Scientific Research Applications
Chemical Synthesis and Mechanisms
- A study by Kroon and Plas (2010) explored the SN(ANRORC) mechanism in the reaction of 2-bromo-4-phenylpyrimidine with potassium amide. This process led to the formation of 2-amino-4-phenylpyrimidine, which shares structural similarities with 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile, demonstrating an interesting synthetic pathway and mechanism in heterocyclic chemistry (Kroon & Plas, 2010).
Crystallography and Material Science
- Research by Naghiyev et al. (2022) focused on the crystal structures and Hirshfeld surface analyses of closely related compounds, such as 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. These studies are crucial for understanding the molecular interactions and properties of related compounds (Naghiyev et al., 2022).
Organic Synthesis and Drug Design
- Gewald et al. (1995) investigated the synthesis of substituted 1‐(3‐pyridyl)pyridinium salts, which are structurally related to this compound. Such studies contribute to the broader understanding of the synthesis and potential applications of similar pyridine derivatives in drug development and other fields (Gewald et al., 1995).
Luminescence and Catalysis Research
- Xu et al. (2014) conducted a study on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes, which are relevant to the compound . Their research highlights the luminescent properties and potential application in catalysis, particularly in oxidation/Suzuki coupling reactions (Xu et al., 2014).
Antimicrobial and Antitumor Applications
- A study by Vyas et al. (2009) on the synthesis of cyanopyridine derivatives, including compounds structurally similar to this compound, explored their antimicrobial activities. Such research could potentially lead to the development of new antimicrobial agents (Vyas et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-6-(4-bromophenyl)pyridine-3,4,5-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrN5/c15-9-3-1-8(2-4-9)13-11(6-17)10(5-16)12(7-18)14(19)20-13/h1-4H,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHGYGHPDQIAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203954 | |
Record name | 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478068-14-3 | |
Record name | 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478068-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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